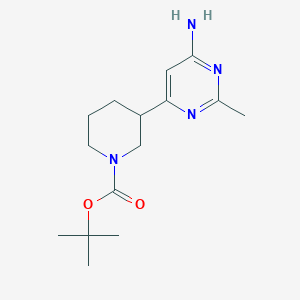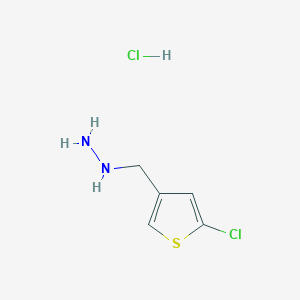
(4-((4-(Tert-butoxycarbonyl)piperazin-1-yl)sulfonyl)naphthalen-1-yl)boronic acid
Descripción general
Descripción
(4-((4-(Tert-butoxycarbonyl)piperazin-1-yl)sulfonyl)naphthalen-1-yl)boronic acid is a complex organic compound that features a boronic acid group attached to a naphthalene ring, which is further substituted with a sulfonyl group and a piperazine ring protected by a tert-butoxycarbonyl (Boc) group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (4-((4-(Tert-butoxycarbonyl)piperazin-1-yl)sulfonyl)naphthalen-1-yl)boronic acid typically involves multiple steps, starting with the preparation of the piperazine derivative. The naphthalene ring is then functionalized with a boronic acid group through a Suzuki coupling reaction, which involves the reaction of a halogenated naphthalene derivative with a boronic acid or boronate ester in the presence of a palladium catalyst .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of automated purification systems to ensure the high purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
(4-((4-(Tert-butoxycarbonyl)piperazin-1-yl)sulfonyl)naphthalen-1-yl)boronic acid can undergo various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: The sulfonyl group can be reduced to a sulfide under specific conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other peroxides.
Reduction: Lithium aluminum hydride or other reducing agents.
Substitution: Trifluoroacetic acid for Boc deprotection.
Major Products
Oxidation: Boronic esters or borates.
Reduction: Sulfides.
Substitution: Free amines and their derivatives.
Aplicaciones Científicas De Investigación
(4-((4-(Tert-butoxycarbonyl)piperazin-1-yl)sulfonyl)naphthalen-1-yl)boronic acid has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of (4-((4-(Tert-butoxycarbonyl)piperazin-1-yl)sulfonyl)naphthalen-1-yl)boronic acid involves its interaction with specific molecular targets. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition and as a molecular probe . The sulfonyl group can participate in various biochemical interactions, potentially leading to the modulation of biological pathways .
Comparación Con Compuestos Similares
Similar Compounds
Piperine: An alkaloid from black pepper with anticancer properties.
Piperidine: A heterocyclic amine used in the synthesis of pharmaceuticals.
Naphthalene derivatives: Various compounds with applications in organic synthesis and materials science.
Uniqueness
(4-((4-(Tert-butoxycarbonyl)piperazin-1-yl)sulfonyl)naphthalen-1-yl)boronic acid is unique due to its combination of functional groups, which provide a versatile platform for chemical modifications and interactions. This makes it particularly valuable in the development of new drugs and materials .
Propiedades
IUPAC Name |
[4-[4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]sulfonylnaphthalen-1-yl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25BN2O6S/c1-19(2,3)28-18(23)21-10-12-22(13-11-21)29(26,27)17-9-8-16(20(24)25)14-6-4-5-7-15(14)17/h4-9,24-25H,10-13H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLNKTPVNKRSISC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C2=CC=CC=C12)S(=O)(=O)N3CCN(CC3)C(=O)OC(C)(C)C)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25BN2O6S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![2-[(Tert-butoxy)carbonyl]-2-azabicyclo[2.2.1]heptane-5-carboxylic acid](/img/structure/B1447195.png)





